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Compound of Interest

Compound Name: (3α,5β,6β,7α)-BAR501

Cat. No.: B605913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms of BAR501, a

potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also

known as TGR5. BAR501 is a derivative of ursodeoxycholic acid (UDCA) and is devoid of

activity at the farnesoid X receptor (FXR), making it a specific tool for studying TGR5-mediated

signaling.[1][2] This document details the downstream signaling cascades initiated by BAR501,

presents quantitative data on its effects, outlines key experimental protocols, and provides

visual representations of the involved pathways.

Core Signaling Axis: TGR5-cAMP-PKA
The primary signaling pathway activated by BAR501 upon binding to TGR5 involves the

canonical Gs protein-cAMP cascade.[3][4][5] TGR5, a member of the G protein-coupled

receptor (GPCR) superfamily, is coupled to a stimulatory G alpha protein (Gαs).[5][6]

Mechanism of Activation:

Ligand Binding: BAR501 binds to the extracellular domain of TGR5.[6][7]

G Protein Activation: This binding induces a conformational change in TGR5, leading to the

activation of the associated Gαs subunit.[3]
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Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an

enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3]

[5]

Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates

downstream effectors, most notably Protein Kinase A (PKA).[3][4][8]

Key Downstream Molecular Targets and Pathways
Activation of the TGR5-cAMP-PKA axis by BAR501 initiates a cascade of downstream events

that modulate various cellular functions, including gene expression, protein activity, and

physiological responses.

Gene Expression Regulation via CREB
A major downstream effector of the cAMP/PKA pathway is the cAMP response element-binding

protein (CREB).[9] PKA phosphorylates CREB, leading to its activation and subsequent binding

to cAMP response elements (CREs) in the promoter regions of target genes, thereby

modulating their transcription.[5][9]

Quantitative Data on BAR501-Mediated Gene Expression:
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Cell
Type/Tissue

Gene Target
Effect of
BAR501

Fold
Change/Conce
ntration

Citation

GLUTAg cells
Pro-glucagon

(GLP-1) mRNA

Increased

expression
2.5-fold at 10 µM [1][10]

Liver Sinusoidal

Endothelial Cells

(LSECs)

Cystathionine-γ-

lyase (CSE)

mRNA

Increased

expression

Significant

increase at 10

µM

[11]

Liver Sinusoidal

Endothelial Cells

(LSECs)

Endothelin-1

(ET-1) mRNA

Decreased

expression

Significant

decrease at 10

µM

[11][12]

Adipose Tissue Pgc-1α
Increased

expression
- [9][13]

Intestine Fgf15, Glp1
Increased

expression
- [9][13]

Muscle Ucp1, Pgc-1α
Increased

expression
- [9]

Non-Genomic Effects: Protein Phosphorylation and
Activity
BAR501 also exerts rapid, non-genomic effects by modulating the phosphorylation status and

activity of key signaling proteins.

Akt/PKB Pathway: BAR501 has been shown to induce the phosphorylation of Akt (Protein

Kinase B).[10][11] This activation is crucial for several downstream effects, including the

phosphorylation of FoxO1 and endothelial nitric oxide synthase (eNOS).[10][12]

eNOS and CSE Phosphorylation: In liver sinusoidal endothelial cells (LSECs), BAR501

treatment leads to the Akt-dependent phosphorylation of eNOS and the phosphorylation of

CSE on serine residues.[11][12] This enhances the production of the vasodilators nitric oxide

(NO) and hydrogen sulfide (H2S).[14]
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FoxO1 Phosphorylation and ET-1 Repression: BAR501-induced Akt activation leads to the

phosphorylation of the transcription factor FoxO1.[10] Phosphorylated FoxO1 is excluded

from the nucleus, leading to its release from the endothelin-1 (ET-1) promoter and

subsequent repression of ET-1 transcription, a potent vasoconstrictor.[10][12]

Anti-inflammatory Signaling
TGR5 activation by BAR501 exhibits significant anti-inflammatory properties, primarily through

the inhibition of the NF-κB signaling pathway and by promoting a shift in macrophage

polarization.

NF-κB Inhibition: In Kupffer cells and macrophages, TGR5 signaling antagonizes the NF-κB

pathway, leading to a decrease in the production of pro-inflammatory cytokines.[4][15][16]

This is mediated, at least in part, by the cAMP-dependent pathway.[4] In vitro treatment of

human cholangiocytes with BAR501 reversed the pro-inflammatory phenotype induced by

LPS in an NF-κB-dependent manner.[16]

Macrophage Polarization: BAR501 promotes the polarization of macrophages from a pro-

inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9][12]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used to investigate the molecular targets of

BAR501.

TGR5 Transactivation Assay
Objective: To determine the potency and selectivity of BAR501 in activating TGR5.

Cell Line: HEK293T cells.[1][17]

Methodology:

Cells are plated in 24-well plates.[1]

Co-transfection with a pGL4.29 reporter vector containing a cAMP response element

(CRE) driving luciferase expression, a pCMVSPORT6 vector expressing human TGR5,
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and a pGL4.70 vector for normalization (Renilla luciferase).[1]

24 hours post-transfection, cells are incubated with varying concentrations of BAR501

(e.g., for 18 hours).[1]

Luciferase activity is measured and normalized to Renilla activity to determine the level of

TGR5 transactivation.[1]

Key Result: BAR501 effectively transactivates TGR5 with an EC50 of 1 µM.[1][17]

GLP-1 mRNA Expression Assay
Objective: To assess the effect of BAR501 on the expression of pro-glucagon (the precursor

to GLP-1).

Cell Line: GLUTAg cells, a murine endocrine cell line expressing high levels of TGR5.[10]

Methodology:

GLUTAg cells are cultured.

Cells are exposed to BAR501 (e.g., 10 µM).[10]

Total RNA is extracted from the cells.

Quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA levels

of pro-glucagon, normalized to a housekeeping gene.

Key Result: Exposure to 10 µM BAR501 increases GLP-1 mRNA expression by 2.5-fold.[1]

[10]

In Vitro Phosphorylation Assays
Objective: To detect changes in the phosphorylation status of target proteins following

BAR501 treatment.

Cell Line: Human Liver Sinusoidal Endothelial Cells (LSECs).[11]

Methodology:
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Serum-starved LSECs are treated with BAR501 (e.g., 10 µM) for various time points (e.g.,

0, 5, 15, 30, 60 minutes).[11]

Cell lysates are collected.

For specific protein phosphorylation (e.g., CSE), immunoprecipitation of the target protein

may be performed.[11]

Western blotting is conducted using antibodies specific for the phosphorylated form of the

protein of interest (e.g., phospho-Akt, phospho-eNOS, phospho-serine) and total protein

levels for normalization.

Key Result: BAR501 increases the phosphorylation of Akt, eNOS, and CSE in LSECs.[11]

[12]

Conclusion
BAR501 is a selective TGR5 agonist that activates a cascade of downstream signaling events,

primarily through the Gs-cAMP-PKA axis. Its molecular targets include transcription factors

such as CREB, leading to altered gene expression, and key signaling proteins like Akt, eNOS,

and CSE, whose activities are modulated through phosphorylation. These molecular events

culminate in diverse physiological responses, including vasodilation, enhanced GLP-1

secretion, and potent anti-inflammatory effects. The detailed understanding of these

downstream targets and pathways is essential for the continued development of BAR501 and

other TGR5 agonists as potential therapeutic agents for a range of metabolic and inflammatory

diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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